molecular formula C11H12F4O3S B13567829 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate

3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate

Cat. No.: B13567829
M. Wt: 300.27 g/mol
InChI Key: RRBAYLVULUZRRG-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of both fluorinated butyl and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3,4,4-Tetrafluorobutanol+4-Methylbenzenesulfonyl chloride3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate+HCl\text{3,3,4,4-Tetrafluorobutanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,3,4,4-Tetrafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.

    Reduction: Formation of 3,3,4,4-tetrafluorobutanol.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers to enhance their chemical resistance and thermal stability.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.

    Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its reactive sulfonate group.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorinated butyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,3,4,4-tetrafluorobutanol: Similar in structure but contains a bromine atom instead of a sulfonate group.

    3,3,4,4-Tetrafluorobutyl 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.

Uniqueness

3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the combination of its fluorinated butyl group and sulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability under various conditions, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C11H12F4O3S

Molecular Weight

300.27 g/mol

IUPAC Name

3,3,4,4-tetrafluorobutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H12F4O3S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-11(14,15)10(12)13/h2-5,10H,6-7H2,1H3

InChI Key

RRBAYLVULUZRRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)F)(F)F

Origin of Product

United States

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